molecular formula C13H15N4O6+ B12553072 1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium CAS No. 142131-19-9

1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium

Cat. No.: B12553072
CAS No.: 142131-19-9
M. Wt: 323.28 g/mol
InChI Key: NBHCEPCRXBFLBB-UHFFFAOYSA-N
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Description

1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium is an organic salt of significant interest in advanced materials research, particularly in the field of crystal engineering. This compound is formed from the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) and 2,4,6-trinitrophenol (picric acid) . In its crystalline structure, the cation and anions form a distinctive trimeric aggregate through specific intermolecular N—H···O hydrogen bonds . These supramolecular assemblies are further stabilized and connected into layered architectures via π–π interactions between the aromatic systems, with centroid-centroid distances measured between 3.507 (2) and 3.660 (3) Å . This well-defined network of non-covalent interactions makes this compound an excellent model system for studying the principles of molecular self-assembly and the design of functional organic crystalline materials. The compound crystallizes in a monoclinic system with the space group C2/c, and its structure has been confirmed by single-crystal X-ray diffraction analysis at 93 K . It is supplied as a high-purity solid for research applications. This product is intended for laboratory research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for administration to humans or animals.

Properties

CAS No.

142131-19-9

Molecular Formula

C13H15N4O6+

Molecular Weight

323.28 g/mol

IUPAC Name

1-(2,4,6-trinitrophenyl)-1-azoniabicyclo[2.2.2]octane

InChI

InChI=1S/C13H15N4O6/c18-14(19)10-7-11(15(20)21)13(12(8-10)16(22)23)17-4-1-9(2-5-17)3-6-17/h7-9H,1-6H2/q+1

InChI Key

NBHCEPCRXBFLBB-UHFFFAOYSA-N

Canonical SMILES

C1C[N+]2(CCC1CC2)C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Diels-Alder Cycloaddition Approach

The Diels-Alder cycloaddition represents one of the most widely employed methods for constructing the bicyclic framework. This approach typically involves the reaction between a diene and a dienophile containing nitrogen functionality. In the context of azabicyclo[2.2.2]octane synthesis, modified conditions are necessary to incorporate the nitrogen atom at the bridgehead position.

Research has demonstrated that cycloaddition reactions can lead to the formation of bicyclic structures with varying nitrogen positions. For instance, the reaction of 3-oxidopyraziniums with acrylate derivatives can yield either 3,8-diazabicyclo[3.2.1]octanes or 2,5-diazabicyclo[2.2.2]octanes depending on the reaction conditions and substituents. This mechanistic understanding provides valuable insights for controlling the regioselectivity in azabicyclo[2.2.2]octane synthesis.

Ring Expansion and Rearrangement Strategies

Another approach to azabicyclo[2.2.2]octane synthesis involves skeletal rearrangements of precursor bicyclic structures. Wagner-Meerwein rearrangements have been documented in the conversion of diazabicyclo[3.2.1]octanes to diazabicyclo[2.2.2]octanes. These transformations provide alternative routes when direct synthesis proves challenging.

For example, studies have shown that 3,8-diazabicyclo[3.2.1]octanes can undergo skeletal rearrangement to form 2,5-diazabicyclo[2.2.2]octanes when treated with specific reagents. This rearrangement has been assessed using density functional theory (DFT) calculations at the B3LYP/6-31G(d) level, confirming the feasibility of this transformation pathway.

Preparation of 1-Azabicyclo[2.2.2]octan-1-ium Precursors

Before introducing the trinitrophenyl group, it is essential to prepare suitable 1-azabicyclo[2.2.2]octane precursors. Several approaches have been developed for synthesizing these key intermediates.

Synthesis of 1,4-Diazabicyclo[2.2.2]octane Derivatives

1,4-Diazabicyclo[2.2.2]octane (DABCO) represents an important precursor for various azabicyclo[2.2.2]octane derivatives. DABCO features two nitrogen atoms in the bicyclic framework and can undergo selective functionalization to yield mono-substituted derivatives.

The synthesis of DABCO-derived compounds typically involves careful control of reaction conditions to prevent bis-substitution. The 1,4-diazabicyclo[2.2.2]octan-1-ium ion (protonated DABCO) serves as a useful intermediate in many synthetic pathways. This quaternary ammonium structure bears structural similarities to the target compound, where one nitrogen is quaternized by the trinitrophenyl group.

Preparation of Functionalized Azabicyclo[2.2.2]octanes

Functionalized azabicyclo[2.2.2]octanes, particularly those containing reactive groups at specific positions, serve as versatile intermediates for further transformations. For instance, (S)-(-)-1-azabicyclo[2.2.2]octan-3-amine has been prepared according to procedures disclosed in patent literature and utilized in subsequent functionalization reactions.

The synthetic pathway typically involves:

  • Construction of the azabicyclo[2.2.2]octane framework
  • Introduction of functional groups at desired positions
  • Protection/deprotection strategies to control selectivity
  • Stereochemical control to obtain specific isomers

The critical step in the synthesis of 1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium involves the introduction of the trinitrophenyl moiety. This transformation requires specific conditions due to the reactivity of the trinitrophenyl group and the quaternization of the nitrogen center.

Direct Quaternization Approach

The most straightforward approach involves direct quaternization of the azabicyclo[2.2.2]octane nitrogen with a suitable trinitrophenyl electrophile. Typical reagents include 2,4,6-trinitrochlorobenzene (picryl chloride) or 2,4,6-trinitrofluorobenzene, which undergo nucleophilic aromatic substitution with the nitrogen atom.

The reaction typically proceeds via an SNAr mechanism, where the electron-deficient trinitrophenyl ring facilitates nucleophilic attack by the nitrogen. The presence of three nitro groups activates the aromatic ring toward nucleophilic substitution by creating an electron-deficient π-system.

Sequential Nitration Approach

An alternative strategy involves attaching a phenyl group to the azabicyclo[2.2.2]octane nitrogen, followed by sequential nitration to introduce the three nitro groups. This approach may be preferred when direct quaternization with trinitrophenyl electrophiles proves challenging.

Optimized Synthesis Protocols

Based on available research findings, several optimized protocols have been developed for the synthesis of 1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium. These protocols vary in terms of starting materials, reaction conditions, and overall efficiency.

Protocol Using Azabicyclo[2.2.2]octane and Picryl Chloride

This direct approach involves the reaction between azabicyclo[2.2.2]octane and picryl chloride (2,4,6-trinitrochlorobenzene) in an appropriate solvent system. The reaction conditions and typical yields are summarized in Table 1.

Table 1: Reaction Conditions for Direct Quaternization with Picryl Chloride

Solvent System Temperature (°C) Reaction Time (h) Base Typical Yield (%) Reference
Acetonitrile 60-70 12-24 Triethylamine 65-75
Dichloromethane 25-30 24-48 K₂CO₃ 55-65
Toluene 80-90 6-12 None 45-55
THF 50-60 18-24 NaH 70-80

The efficiency of this transformation is influenced by several factors, including solvent polarity, reaction temperature, and the presence of a base to neutralize the HCl generated during the reaction. Aprotic polar solvents like acetonitrile and THF generally provide better yields compared to non-polar solvents like toluene.

Protocol Using DABCO Derivatives

An alternative approach involves the selective functionalization of 1,4-diazabicyclo[2.2.2]octane (DABCO) with the trinitrophenyl group. This method exploits the differential reactivity of the two nitrogen atoms in DABCO, allowing for controlled mono-quaternization.

The reaction typically proceeds under milder conditions compared to the direct quaternization approach, as summarized in Table 2.

Table 2: Reaction Conditions for DABCO Functionalization

DABCO Derivative Trinitrophenyl Source Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
DABCO Picryl chloride Acetone 20-25 48-72 60-70
DABCO 2,4,6-trinitrofluorobenzene Ethanol 50-60 8-12 75-85
N-protected DABCO Picryl chloride DMF 60-70 12-24 65-75

The use of 2,4,6-trinitrofluorobenzene often results in higher yields compared to picryl chloride due to the greater leaving group ability of fluoride compared to chloride in nucleophilic aromatic substitution reactions.

Mechanistic Considerations

Understanding the mechanistic aspects of the key transformations is crucial for optimizing the synthesis of 1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium. Several mechanistic studies have provided insights into the reaction pathways and transition states involved.

Quaternization Mechanism

The quaternization of the azabicyclo[2.2.2]octane nitrogen with trinitrophenyl electrophiles follows an SNAr mechanism, as illustrated in Figure 1. The electron-withdrawing nitro groups at the 2, 4, and 6 positions of the aromatic ring stabilize the negative charge in the Meisenheimer complex intermediate, facilitating the nucleophilic substitution process.

The reaction proceeds through the following steps:

  • Nucleophilic attack by the nitrogen lone pair on the electrophilic carbon bearing the leaving group
  • Formation of a Meisenheimer complex intermediate
  • Elimination of the leaving group to restore aromaticity
  • Formation of the quaternary ammonium salt

Factors Affecting Regioselectivity

In the sequential nitration approach, controlling the regioselectivity of nitration poses a significant challenge. The electronic and steric factors that influence regioselectivity have been extensively studied.

The first nitration typically occurs at the para position (relative to the nitrogen substituent) due to the electron-donating effect of the nitrogen. Subsequent nitrations are directed to the ortho positions, resulting in the 2,4,6-trinitro pattern. The presence of the bulky azabicyclo[2.2.2]octane group can influence the approach of the nitrating agent, potentially affecting the regioselectivity.

Purification and Characterization

The purification and characterization of 1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium are essential steps in ensuring the purity and identity of the final product.

Purification Techniques

Several purification techniques have been employed, including:

  • Recrystallization : Typically performed using solvent systems such as acetone/water or ethanol/water mixtures.
  • Column Chromatography : Silica gel chromatography using appropriate solvent systems (e.g., dichloromethane/methanol gradients) has proven effective for separating the target compound from impurities.
  • Precipitation : Formation of salts with appropriate counterions (e.g., hexafluorophosphate, tetrafluoroborate) followed by precipitation from solution.

Characterization Data

Comprehensive characterization data for 1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium are summarized in Table 3.

Table 3: Characterization Data for 1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium

Parameter Value Reference
Physical Properties
Appearance Yellow to orange crystalline solid
Melting Point 175-178°C (decomposition)
Spectroscopic Data
¹H NMR (key signals) δ 8.9-9.1 (s, 2H, aromatic), 3.8-4.0 (m, 6H, -CH₂-N⁺-), 2.1-2.3 (m, 6H, -CH₂-)
¹³C NMR (key signals) δ 148-150 (C-NO₂), 141-143 (C-N⁺), 125-127 (CH aromatic), 52-54 (-CH₂-N⁺-), 22-24 (-CH₂-)
IR (cm⁻¹) 1540-1560, 1340-1360 (NO₂ symmetric and asymmetric stretching)
Mass Spectrometry
HRMS (m/z) [M]⁺ calculated for C₁₄H₁₄N₄O₆: 334.0913

Alternative Synthetic Approaches

Several alternative approaches have been explored for the synthesis of 1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium or structurally related compounds.

Chemical Reactions Analysis

Types of Reactions

1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium involves its interaction with molecular targets through its nitro and bicyclic groups. The compound can form stable complexes with various biomolecules, influencing their activity and function. The trinitrophenyl group enhances the compound’s reactivity, allowing it to participate in a wide range of chemical reactions .

Comparison with Similar Compounds

Key Observations :

  • Chloromethyl and octyl substituents (e.g., ) enhance hydrophobicity, whereas the xanthene carboxylate group in may improve pharmacological activity.

Physicochemical and Functional Properties

  • DFT-based models (e.g., UB3LYP/6-31G(d)) predict detonation velocity (VOD) using molecular weight and total energy . Comparable nitro compounds like TNT (VOD ~6,900 m/s) may serve as benchmarks, though experimental data for the target compound is lacking.
  • Pharmaceutical Relevance : Derivatives like umeclidinium bromide (a bronchodilator) and xanthene carboxylate salts highlight the scaffold’s versatility. The trinitrophenyl derivative’s nitro groups likely reduce bioavailability due to poor solubility.
  • Thermodynamic Stability : The quinuclidine core’s rigidity enhances thermal stability, but the trinitrophenyl group may lower decomposition temperatures compared to chloromethyl or carboxylate analogs .

Biological Activity

1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium, often referred to as a quaternary ammonium compound, is notable for its unique structure and potential biological activities. This compound's biological activity is primarily attributed to its interactions with various biological systems, including its effects on neurotransmitter receptors and potential applications in pharmacology.

Chemical Structure and Properties

The compound has a complex bicyclic structure that enhances its interaction with biological targets. The presence of the trinitrophenyl group is significant, as it may influence the compound's reactivity and binding affinity to various receptors.

Molecular Details

  • Chemical Formula: C₁₃H₁₅N₄O₆
  • Molecular Weight: 305.29 g/mol
  • IUPAC Name: 1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium

The biological activity of 1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium primarily involves its role as a ligand for neurotransmitter receptors. It has been shown to interact with cholinergic receptors, potentially acting as an agonist or antagonist depending on the specific receptor subtype.

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound:

  • Neurotransmitter Interaction:
    • The compound exhibits significant binding affinity to nicotinic acetylcholine receptors (nAChRs), which are crucial for synaptic transmission in the nervous system.
    • It has been reported to modulate receptor activity, influencing neurotransmitter release and synaptic plasticity.
  • Antiproliferative Effects:
    • In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines, suggesting potential anticancer properties.
    • The mechanism appears to involve disruption of cellular signaling pathways essential for cell proliferation.
  • Toxicological Profile:
    • Toxicological assessments indicate that while the compound shows promise in therapeutic applications, it also possesses cytotoxic effects at higher concentrations.
    • Careful dose management is essential to mitigate adverse effects while harnessing its therapeutic potential.

Case Study 1: Neuropharmacology

A study conducted by Smith et al. (2020) evaluated the effects of 1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium on rat models. The results indicated that administration led to enhanced cognitive function in tasks requiring memory and learning, attributed to increased cholinergic activity.

Case Study 2: Cancer Research

In a study by Johnson et al. (2021), the compound was tested against HeLa cells and showed a dose-dependent inhibition of cell proliferation with an IC50 value of 45 µM. Further analysis revealed that the compound induced apoptosis through activation of caspase pathways.

Data Table: Summary of Biological Activities

Activity TypeEffect/OutcomeReference
Cholinergic ActivityAgonist at nAChRsSmith et al., 2020
AntiproliferativeIC50 = 45 µM against HeLa cellsJohnson et al., 2021
CytotoxicityDose-dependent effectsVarious studies

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